2-(4,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride

Lipophilicity LogP Drug-likeness

2-(4,6-Difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride (CAS 2094162-94-2; molecular formula C₁₀H₁₁ClF₂N₂; MW 232.66) is the hydrochloride salt of a 4,6-difluoro-substituted tryptamine analog. It belongs to the fluorinated indole-3-ethylamine class, which are employed as versatile small-molecule scaffolds in medicinal chemistry, chemical biology, and materials science.

Molecular Formula C10H11ClF2N2
Molecular Weight 232.66
CAS No. 2094162-94-2
Cat. No. B2823188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride
CAS2094162-94-2
Molecular FormulaC10H11ClF2N2
Molecular Weight232.66
Structural Identifiers
SMILESC1=C(C=C(C2=C1NC=C2CCN)F)F.Cl
InChIInChI=1S/C10H10F2N2.ClH/c11-7-3-8(12)10-6(1-2-13)5-14-9(10)4-7;/h3-5,14H,1-2,13H2;1H
InChIKeyYDDREHHCEHNEIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4,6-Difluoro-1H-indol-3-yl)ethan-1-amine Hydrochloride (CAS 2094162-94-2) – Procurement-Oriented Product Profile for a Fluorinated Indole Ethylamine Building Block


2-(4,6-Difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride (CAS 2094162-94-2; molecular formula C₁₀H₁₁ClF₂N₂; MW 232.66) is the hydrochloride salt of a 4,6-difluoro-substituted tryptamine analog . It belongs to the fluorinated indole-3-ethylamine class, which are employed as versatile small-molecule scaffolds in medicinal chemistry, chemical biology, and materials science. The 4,6-difluoro substitution pattern imparts distinct electronic properties and metabolic stability relative to other halogenated or non-halogenated indole-3-ethylamines, making it a strategically relevant building block for drug discovery and bioconjugation programs [1].

Why 2-(4,6-Difluoro-1H-indol-3-yl)ethan-1-amine Hydrochloride Cannot Be Freely Substituted by Other Indole-3-ethylamines


Indole-3-ethylamine derivatives with different halogenation patterns (e.g., 5,6-difluoro, 6-chloro, or non-halogenated) are not interchangeable procurement options. The 4,6-difluoro arrangement uniquely modulates the indole ring’s electron density, pKa of the indolic NH (~15.8 for 4,6-difluoroindole), and lipophilicity (LogP ~2.28–2.45) . Critically, published structure–activity relationship (SAR) studies demonstrate that replacing a 6-chloroindole core with a 4,6-difluoroindole core in a series of AMPK activators substantially altered both metabolic glucuronidation rates and OAT3-mediated renal clearance, underscoring that subtle positional changes in halogen substitution have pronounced pharmacokinetic consequences [1]. Consequently, substituting the 4,6-difluoro congener with a 5,6-difluoro or non-fluorinated analog risks divergent bioactivity, metabolic stability, and clearance profiles in downstream drug-discovery campaigns.

Quantitative Differentiation Evidence for 2-(4,6-Difluoro-1H-indol-3-yl)ethan-1-amine Hydrochloride versus Closest Analogs


Lipophilicity Comparison: 4,6-Difluoroindole Core versus 5,6-Difluoroindole Core and Non-Fluorinated Indole

The 4,6-difluoroindole core, which defines the target compound, exhibits a calculated LogP of 2.28–2.45 and a predicted LogD (pH 7.4) of 2.47 . The positional isomer 5,6-difluoroindole shows a comparable LogP of ~2.45 [1], whereas non-fluorinated indole (LogP ~2.14) and tryptamine (LogP ~1.5) are significantly less lipophilic. The difference in LogD of approximately +0.5–1.0 log units relative to non-fluorinated indole translates to an estimated 3- to 10-fold increase in membrane permeability, which is critical for central nervous system (CNS) drug-design programs [2].

Lipophilicity LogP Drug-likeness

Metabolic Stability Advantage: 4,6-Difluoroindole Core versus 6-Chloroindole Core in AMPK Activators

In a head-to-head medicinal chemistry optimization study, replacement of a 6-chloroindole core with a 4,6-difluoroindole core in 5-aryl-indole-3-carboxylic acid AMPK activators resulted in improved metabolic stability (reduced glucuronidation rate) and minimized OAT3-mediated renal clearance [1]. Compounds containing the 4,6-difluoroindole motif (e.g., PF-06679142 and PF-06685249) demonstrated desirable oral absorption, low plasma clearance, and negligible renal clearance in rats, while the 6-chloroindole parent (PF-06409577) suffered from high glucuronidation and active renal secretion [1]. The study underscores that the 4,6-difluoro pattern confers a distinct pharmacokinetic advantage over the 6-chloro analog in this chemotype.

Metabolic stability Glucuronidation OAT3 transport

19F NMR Probe Utility: 4,6-Difluoroindole as a Precursor for 19F-Bioconjugation Tags

The target compound serves as a direct synthetic precursor to 4,6-difluorotryptophan, which has been validated as a 19F NMR probe for protein structural studies [1]. In a 2024 publication, 4,6-difluorotryptophan was incorporated into the HIV-1 capsid C-terminal domain, and its 19F NMR spectrum was recorded and compared with mono-fluorinated controls [1]. The two chemically equivalent fluorine atoms at positions 4 and 6 provide a single, intensified 19F resonance, enhancing signal-to-noise ratio compared to mono-fluorinated tryptophan probes. Non-fluorinated tryptamine analogs cannot serve this function, establishing a unique biophysical application niche for the 4,6-difluoro scaffold.

19F NMR Protein labeling Tryptophan analog

Aqueous Solubility and Ionization State: 4,6-Difluoroindole versus Non-Fluorinated Indole

The 4,6-difluoro substitution significantly alters the acid–base properties of the indole ring. The predicted pKa of 4,6-difluoroindole is 15.80 ± 0.30, compared to ~16.5 for unsubstituted indole . The electron-withdrawing fluorine atoms increase the acidity of the indolic NH by approximately 0.7 pKa units. Aqueous solubility of 4,6-difluoroindole is calculated as 0.062 g/L (25 °C), classifying it as sparingly soluble . The hydrochloride salt form of the target compound (CAS 2094162-94-2) enhances aqueous solubility compared to the free base, which is a critical consideration for solution-phase chemistry and biological assay preparation .

Solubility pKa Formulation

Halogen-Substitution Pharmacokinetic Differentiation: 4,6-Difluoro versus 6-Chloro Indole Core

A systematic SAR investigation within a series of indole-3-carboxylic acid AMPK activators revealed that the nature of the halogen substituent on the indole core directly dictates the extent of active renal secretion via OAT3 [1]. The 6-chloroindole core was a substrate for OAT3-mediated transport, leading to high renal clearance, whereas the 4,6-difluoroindole core evaded OAT3 recognition, resulting in negligible renal clearance in preclinical species [1]. This differentiation is not predictable solely from lipophilicity or molecular weight; it reflects specific halogen-dependent interactions with the renal transporter binding site.

Halogen substitution Renal clearance Drug design

19F NMR Spectral Simplification: Symmetric 4,6-Difluoro versus Asymmetric Substitution Patterns

The symmetrical 4,6-difluoro substitution pattern yields two chemically equivalent fluorine atoms that produce a single, degenerate 19F NMR resonance, effectively doubling the signal intensity per molecule compared to mono-fluorinated or asymmetrically di-fluorinated indoles [1]. Asymmetric substitution patterns (e.g., 5,6-difluoroindole) produce two distinct 19F resonances, splitting the signal and reducing the per-peak signal-to-noise ratio. This spectral simplification is a quantitative advantage in protein-observe 19F NMR experiments where sensitivity is limiting.

19F NMR Spectral simplification Probe design

High-Impact Application Scenarios for 2-(4,6-Difluoro-1H-indol-3-yl)ethan-1-amine Hydrochloride Based on Quantitative Differentiation Evidence


Lead Optimization of CNS-Penetrant Drug Candidates Requiring Balanced Lipophilicity and Reduced Metabolic Clearance

Medicinal chemistry teams developing CNS-targeted small molecules can leverage the 4,6-difluoroindole ethylamine scaffold as a privileged building block. Its LogD (pH 7.4) of ~2.5 is within the optimal range for blood–brain barrier penetration, while the demonstrated ability of the 4,6-difluoro core to evade OAT3-mediated renal clearance and reduce glucuronidation rates (as shown in the AMPK activator series) directly addresses two common pharmacokinetic liabilities [1]. This positions the compound as a strategic replacement for 6-chloroindole or non-fluorinated indole cores in lead series where high clearance has been problematic.

Synthesis of 19F NMR Probes for Protein Dynamics and Ligand-Binding Studies

Structural biology laboratories requiring high-sensitivity 19F NMR probes can employ this compound as a direct precursor to 4,6-difluorotryptophan. The symmetrical 4,6-difluoro pattern yields a single, intensified 19F resonance, providing a two-fold signal enhancement over mono-fluorinated analogs and spectral simplification compared to asymmetrically substituted fluorotryptophans [2]. The validated incorporation into the HIV-1 capsid C-terminal domain demonstrates feasibility for protein-observe 19F NMR experiments.

Structure–Activity Relationship (SAR) Studies on Halogen-Dependent Transporter Recognition

Drug metabolism and pharmacokinetics (DMPK) groups investigating the molecular determinants of renal organic anion transporter (OAT3) substrate recognition can utilize the 4,6-difluoroindole scaffold as a negative control or comparator. The specific evasion of OAT3 transport by the 4,6-difluoro core, in contrast to the 6-chloro analog which is actively secreted, provides a chemically defined tool pair for probing halogen-dependent transporter interactions [1].

Scalable Synthesis of Fluorinated Tryptamine Libraries via Gramine Coupling

Process chemistry groups can capitalize on the established gramine-based synthetic route to 4,6-difluorotryptophan (and, by extension, the target compound). The deaminative coupling of 4,6-difluorogramine with glycine equivalents has been demonstrated at scale, enabling the efficient production of fluorinated tryptamine libraries for high-throughput screening campaigns [2]. The hydrochloride salt form ensures reproducible handling and solubility in aqueous reaction media.

Quote Request

Request a Quote for 2-(4,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.